4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group linked to a piperidine ring, which is further substituted with a 5-fluoro-2-methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. For instance, the piperidine ring can be formed via a Mannich reaction followed by cyclization.
Introduction of the 5-Fluoro-2-methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with methoxy pyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or methoxy groups.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include sulfides and thiols.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The piperidine ring and the sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(5-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine: Lacks the methoxy group on the benzene ring.
4-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine: Lacks the fluorine atom.
4-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyridine: Lacks both the fluorine and methoxy groups.
Uniqueness
The presence of both the fluorine and methoxy groups in 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine makes it unique. These groups can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-24-17-5-4-15(19)11-18(17)26(22,23)21-10-2-3-14(12-21)13-25-16-6-8-20-9-7-16/h4-9,11,14H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOHRNQJANATFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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